molecular formula C18H17N5O3S B2492345 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide CAS No. 2034485-78-2

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide

Cat. No. B2492345
CAS RN: 2034485-78-2
M. Wt: 383.43
InChI Key: MIZQSRJWMZEKCV-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that have been synthesized and analyzed for their unique structural features and potential applications in various fields, including medicinal chemistry and material science. Although the specific compound does not directly appear in the literature, related compounds provide insight into the potential methodologies for its synthesis, molecular structure, and properties.

Synthesis Analysis

Synthesis of structurally related compounds involves several key steps, including Friedlander synthesis, which is a common approach for constructing quinoxaline derivatives and their analogs. For example, the preparation of substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides through new Friedlander synthesis has been reported, demonstrating methodologies that could be adapted for synthesizing the compound (Chen et al., 2000).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including their stereochemistry and conformational aspects, plays a crucial role in their chemical reactivity and potential biological activity. Studies on related compounds, such as the synthesis and structural elucidation of N-(thiazol-2-yl)benzamides of quinoxaline, provide valuable insights into molecular structure considerations (Bonakolluru et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives can lead to the formation of various structurally diverse compounds. For instance, the synthesis of derivatives through reactions with different reagents has been explored, demonstrating the compound's reactivity and potential for generating a wide range of chemical entities (Ammar et al., 2000).

Scientific Research Applications

Synthesis and Characterization

  • N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide falls under a class of compounds involving complex syntheses and characterizations. For instance, Bänziger et al. (2000) detailed a practical and large-scale synthesis process for similar compounds, emphasizing their role as intermediates in pharmaceutical applications (Bänziger et al., 2000).

Biological and Pharmacological Activities

  • Compounds similar to the specified chemical have been studied for their biological and pharmacological activities. For example, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated them for cytotoxic activity against various cancer cell lines (Deady et al., 2003).

Antimicrobial Properties

  • Özyanik et al. (2012) conducted a study on quinoline derivatives, which are structurally related, to evaluate their antimicrobial activity. Their findings revealed that some of these compounds exhibited significant activity against various microorganisms (Özyanik et al., 2012).

Potential in Drug Discovery

  • Ahadi et al. (2020) explored ciprofloxacin-derived thiadiazoles, closely related to the specified compound, as novel anticancer agents. Their research demonstrated significant activity against several cancer cell lines, indicating the potential of these compounds in drug discovery (Ahadi et al., 2020).

Synthesis Techniques

  • The compound is associated with sophisticated synthesis techniques. For example, Mishra et al. (2019) described a catalyst-free green synthesis of quinoxaline and related derivatives, which underscores the advancement in synthesis methods for such compounds (Mishra et al., 2019).

Application in Cancer Research

  • Research by Chen et al. (2000) on substituted quinoxaline derivatives revealed their potential in cancer research. These compounds showed considerable cytotoxic potency against cell lines, hinting at their possible application in cancer therapeutics (Chen et al., 2000).

Multi-Functional Activities

  • Another aspect of these compounds is their multi-functional activities. For instance, Shen et al. (2019) discovered and evaluated novel quinoxaline derivatives for their anti-inflammatory properties, demonstrating the versatile nature of these compounds (Shen et al., 2019).

Chemoresistance Overcoming

  • A study by Mudududdla et al. (2015) on thiophene-2-carboxamide derivatives, related to the specified compound, showed their ability to overcome cancer chemoresistance. This research highlights the potential of these compounds in improving cancer treatment efficacy (Mudududdla et al., 2015).

properties

IUPAC Name

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-11-8-16-17(23(3)27(25,26)22(16)2)10-14(11)21-18(24)12-4-5-13-15(9-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZQSRJWMZEKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC4=NC=CN=C4C=C3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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